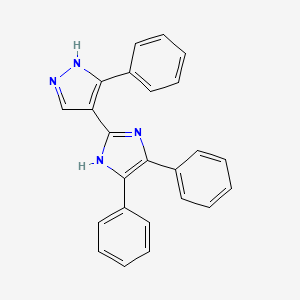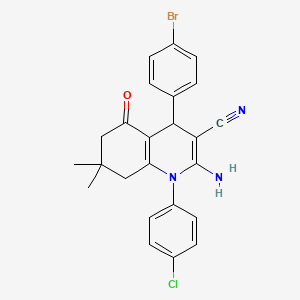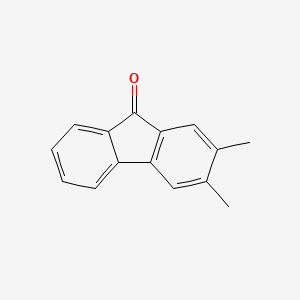
4,5-diphenyl-2-(3-phenyl-1H-pyrazol-4-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-diphenyl-2-(3-phenyl-1H-pyrazol-4-yl)-1H-imidazole is a complex organic compound that features both imidazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenyl-2-(3-phenyl-1H-pyrazol-4-yl)-1H-imidazole typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the imidazole ring: This can be synthesized by the condensation of a 1,2-diamine with a dicarbonyl compound.
Coupling of the two rings: The final step involves coupling the pyrazole and imidazole rings under specific conditions, often using a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions could target the nitrogen atoms in the imidazole or pyrazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are typical.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
4,5-diphenyl-2-(3-phenyl-1H-pyrazol-4-yl)-1H-imidazole may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor.
Material Science: Use in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-2-(3-phenyl-1H-pyrazol-4-yl)-1H-imidazole: can be compared to other imidazole and pyrazole derivatives.
Unique Features: Its unique combination of imidazole and pyrazole rings may confer distinct biological activities or chemical properties.
List of Similar Compounds
- 4,5-diphenyl-1H-imidazole
- 3-phenyl-1H-pyrazole
- 2-(3-phenyl-1H-pyrazol-4-yl)-1H-imidazole
Properties
Molecular Formula |
C24H18N4 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4,5-diphenyl-2-(5-phenyl-1H-pyrazol-4-yl)-1H-imidazole |
InChI |
InChI=1S/C24H18N4/c1-4-10-17(11-5-1)21-20(16-25-28-21)24-26-22(18-12-6-2-7-13-18)23(27-24)19-14-8-3-9-15-19/h1-16H,(H,25,28)(H,26,27) |
InChI Key |
TVKZGJCNVBNYJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B15012312.png)
![2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15012316.png)

![N-{1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dihexylamino)acetamide](/img/structure/B15012324.png)
![N-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]naphthalen-2-amine](/img/structure/B15012328.png)
![3,4-Dibromo-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-6-methoxyphenol](/img/structure/B15012341.png)
![(1S,2S,3aR)-1-[(4-methoxyphenyl)carbonyl]-2-(thiophen-2-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15012346.png)
![N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-chlorobenzamide](/img/structure/B15012347.png)
![4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B15012357.png)

![(2Z)-2-[4-(dimethylamino)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B15012369.png)
![O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dipropylcarbamothioate](/img/structure/B15012385.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B15012395.png)
![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B15012402.png)
